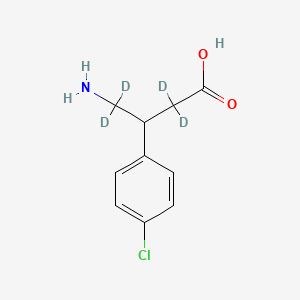

Baclofen-d4 (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Baclofen-d4 (Major) is a deuterated form of baclofen, a gamma-aminobutyric acid type-B receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of baclofen. The deuterium atoms in Baclofen-d4 replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. One common method is the catalytic hydrogenation of baclofen in the presence of deuterium gas. This process typically uses a palladium on carbon catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Baclofen-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Baclofen-d4 undergoes various chemical reactions, including:

Oxidation: Baclofen-d4 can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group in Baclofen-d4 can be reduced to an amine group using reducing agents like Raney nickel.

Substitution: Halogenation and other substitution reactions can be performed on the aromatic ring of Baclofen-d4.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Raney nickel or palladium on carbon in the presence of hydrogen gas.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Baclofen-d4 is extensively used in scientific research for various applications:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of baclofen.

Biology: Helps in tracing the distribution and metabolism of baclofen in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of baclofen.

Industry: Employed in the development of new formulations and drug delivery systems for baclofen

Mécanisme D'action

Baclofen-d4 exerts its effects by binding to gamma-aminobutyric acid type-B receptors on pre- and post-synaptic neurons. This binding causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability. The primary molecular target is the gamma-aminobutyric acid type-B receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Comparaison Avec Des Composés Similaires

Baclofen: The non-deuterated form of Baclofen-d4, used for treating spasticity.

Gabapentin: Another gamma-aminobutyric acid analog used for neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and generalized anxiety disorder

Uniqueness of Baclofen-d4: Baclofen-d4 is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological properties .

Activité Biologique

Baclofen-d4 is a deuterated analog of baclofen, a medication primarily used as a muscle relaxant to treat spasticity. The introduction of deuterium atoms in the baclofen structure enhances its utility in pharmacokinetic studies, enabling researchers to track its metabolism and interactions within biological systems more precisely. This article explores the biological activity of Baclofen-d4, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Baclofen-d4 acts primarily as an agonist at gamma-aminobutyric acid type B (GABA-B) receptors in the central nervous system. This binding leads to:

- Inhibition of Excitatory Neurotransmitter Release : By activating GABA-B receptors, Baclofen-d4 inhibits the release of excitatory neurotransmitters, which results in muscle relaxation and reduced spasticity.

- Hyperpolarization of Neuronal Membranes : The activation of these receptors causes an influx of potassium ions into neurons, leading to hyperpolarization and decreased neuronal excitability .

- Reduced Reflex Transmission : Baclofen-d4 inhibits both mono- and polysynaptic reflexes at the spinal cord level, effectively alleviating muscle spasticity by reducing motor neuron activity .

Pharmacological Effects

Baclofen-d4 exhibits biological activities similar to those of baclofen, making it a valuable tool for various research applications. Some key pharmacological effects include:

- Muscle Relaxation : Similar to baclofen, Baclofen-d4 is effective in treating muscle spasticity associated with neurological conditions such as multiple sclerosis and spinal cord injuries .

- Potential in Alcohol Dependence : Research indicates that baclofen can aid in maintaining abstinence from alcohol in dependent individuals. A study showed that patients receiving baclofen had a significantly higher rate of abstinence compared to those on placebo .

- Safety Profile : Baclofen-d4 has been noted for its safety in clinical applications, particularly when administered intrathecally for severe spasticity refractory to conventional therapies .

Case Study 1: Intrathecal Baclofen Therapy

A case report highlighted the effectiveness of intrathecal baclofen therapy in a patient with severe spasticity. The patient received test doses starting at 50 µg, resulting in significant improvements on the Ashworth scale. Subsequent doses led to further improvements, including enhanced motor function and sphincter control without adverse effects .

Case Study 2: Baclofen for Alcohol Dependence

In a double-blind randomized controlled trial involving patients with liver cirrhosis, baclofen doses up to 30 mg/day resulted in a 74% abstinence rate compared to 29% in the placebo group. This study underscores the potential of baclofen as a therapeutic agent beyond its traditional use .

Data Table: Pharmacokinetic Properties

The following table summarizes key pharmacokinetic properties related to Baclofen-d4:

| Parameter | Value |

|---|---|

| Chemical Formula | C10H12D4ClN2O2 |

| Molecular Weight | 223.7 g/mol |

| Half-Life | Approximately 3-5 hours |

| Bioavailability | ~30% (oral administration) |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Metabolic Pathway | Hepatic (CYP450 enzymes) |

Propriétés

IUPAC Name |

4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.